

Thifensulfuron-methyl: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Thifensulfuron methyl*

Cat. No.: B1681301

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Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds in various crops, including cereals and soybeans.^[1] ^[2] Its herbicidal action stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.^[2]^[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and mode of action of Thifensulfuron-methyl, supplemented with detailed experimental protocols for its analysis and efficacy evaluation.

Chemical Identification and Structure

Thifensulfuron-methyl is chemically known as methyl 3-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate.^[4]

Property	Value
Melting Point	176 °C
Vapor Pressure	1.28 x 10 ⁻¹⁰ mm Hg at 25 °C
pKa	4.0
Water Solubility	24 mg/L (pH 4), 260 mg/L (pH 5), 2400 mg/L (pH 6) at 25 °C
Solubility in Organic Solvents	Slightly soluble in methanol and DMSO (with heating)
LogP (Octanol-Water Partition Coefficient)	1.6

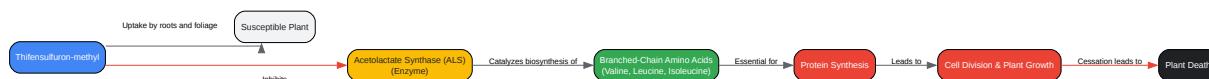
Toxicological Properties

Thifensulfuron-methyl exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

Test	Organism	Result
Acute Oral LD50	Rat	>5000 mg/kg
Acute Dermal LD50	Rabbit	>2000 mg/kg
Acute Inhalation LC50 (4h)	Rat	>7.9 mg/L
Aquatic Toxicity (96h LC50)	Rainbow Trout	>100 mg/L
Aquatic Toxicity (48h LC50)	Daphnia magna	>1000 mg/L

Mode of Action and Signaling Pathway

Thifensulfuron-methyl's herbicidal activity is derived from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[2][3]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.^[2]



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Herbicidal mode of action of Thifensulfuron-methyl.

Experimental Protocols

Analytical Determination of Thifensulfuron-methyl in Soil Samples by HPLC

This protocol outlines a method for the quantitative analysis of Thifensulfuron-methyl residues in soil using High-Performance Liquid Chromatography (HPLC) with UV detection.

a. Sample Preparation and Extraction:

- Weigh 50 g of air-dried soil into a 250 mL centrifuge bottle.
- Fortify with a known concentration of Thifensulfuron-methyl standard for recovery experiments.
- Add 100 mL of acetonitrile/water (80:20, v/v) extraction solvent.
- Shake vigorously for 1 hour on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Decant the supernatant into a round-bottom flask.
- Repeat the extraction of the soil pellet with another 100 mL of extraction solvent.
- Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.
- Redissolve the residue in 5 mL of methanol.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a gradient elution. A typical gradient could be starting with 30% acetonitrile and increasing to 70% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 240 nm.
- Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards of Thifensulfuron-methyl.

Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of Thifensulfuron-methyl on a target weed species (e.g., Amaranthus retroflexus - redroot pigweed).

a. Plant Material and Growth Conditions:

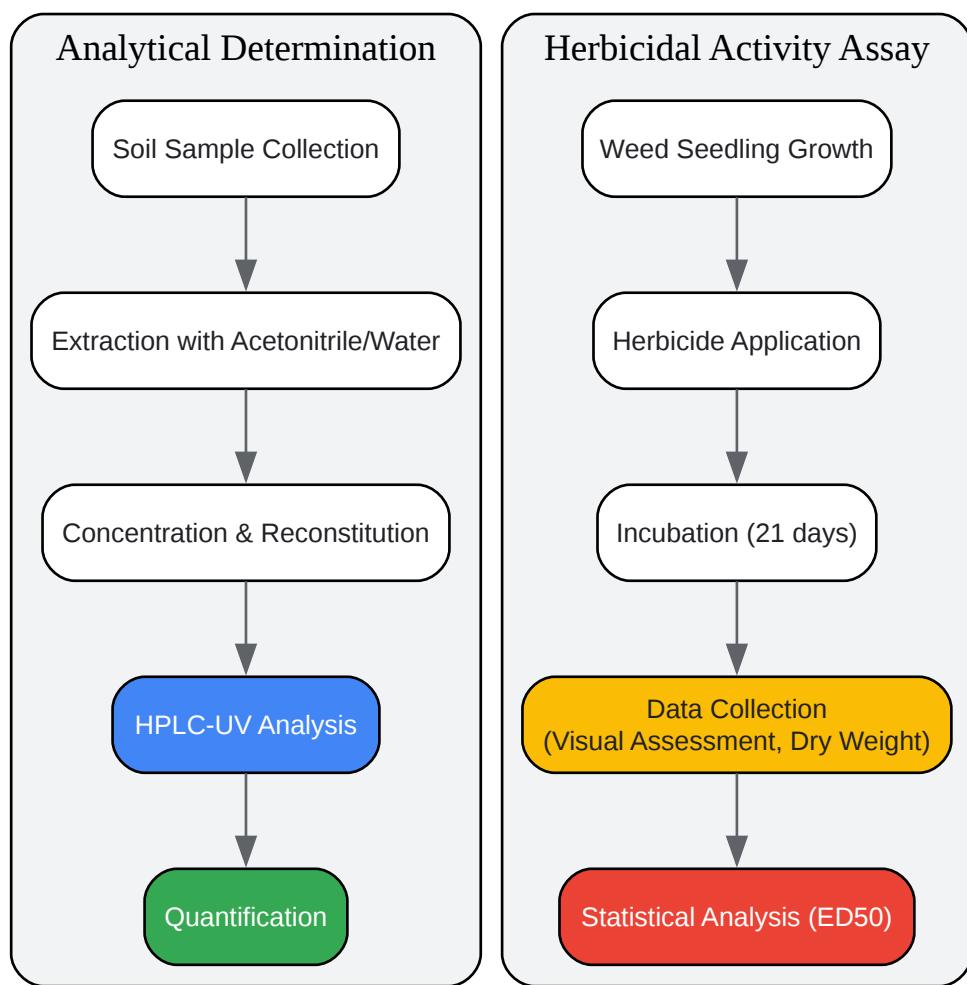
- Sow seeds of the target weed species in pots containing a standard potting mix.
- Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Water the plants as needed to maintain adequate soil moisture.

b. Herbicide Application:

- When the weed seedlings have reached the 2-4 leaf stage, prepare a series of Thifensulfuron-methyl concentrations in water, including a surfactant as recommended.
- Apply the herbicide solutions to the foliage of the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
- Include an untreated control group (sprayed with water and surfactant only).
- Randomize the placement of the pots in the greenhouse after treatment.

c. Data Collection and Analysis:

- Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
- At 21 DAT, harvest the above-ground biomass of each plant.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Calculate the percent reduction in dry weight relative to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (e.g., ED₅₀ - the dose causing 50% inhibition of growth).

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Workflow for analytical and herbicidal activity experiments.

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